2-Bromo-N-(4-isopropylphenyl)butanamide
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Overview
Description
2-Bromo-N-(4-isopropylphenyl)butanamide is an organic compound with the molecular formula C13H18BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the butanamide chain and an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-isopropylphenyl)butanamide typically involves the bromination of a precursor amide. One common method is the reaction of 4-isopropylphenylamine with butanoyl chloride to form N-(4-isopropylphenyl)butanamide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-isopropylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(4-isopropylphenyl)butanamide.
Oxidation Reactions: Oxidation can occur at the isopropyl group or the amide nitrogen, leading to the formation of corresponding oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of N-(4-isopropylphenyl)butanamide.
Oxidation: Formation of oxidized derivatives at the isopropyl group or amide nitrogen.
Scientific Research Applications
2-Bromo-N-(4-isopropylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-isopropylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isopropyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-ethylphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
Uniqueness
2-Bromo-N-(4-isopropylphenyl)butanamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-bromo-N-(4-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITUTNLTZIOBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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